8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline
Overview
Description
8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound with the molecular formula C₁₁H₁₅NO. It is a derivative of tetrahydroquinoline, featuring a methoxy group at the 8th position and a methyl group at the 5th position.
Mechanism of Action
Target of Action
Related compounds such as 1,2,3,4-tetrahydroisoquinolines have been found to interact with the cdk5/p25 complex, which is involved in the hyperphosphorylation of tau protein . This suggests that 8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline may have similar targets.
Mode of Action
It’s suggested that related compounds inhibit the formation of the cdk5/p25 complex, thereby preventing the hyperphosphorylation of tau protein . This could potentially be a mechanism of action for this compound as well.
Biochemical Pathways
Related compounds have been found to affect the pathway involving the cdk5/p25 complex and tau protein . This suggests that this compound may have similar effects on biochemical pathways.
Result of Action
Related compounds have been found to prevent the hyperphosphorylation of tau protein , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-2-nitroaniline with methanol in the presence of a reducing agent such as iron powder and hydrochloric acid. The resulting intermediate undergoes cyclization to form the desired tetrahydroquinoline derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific electronic and optical properties.
Comparison with Similar Compounds
- 8-Methoxy-1,2,3,4-tetrahydroquinoline
- 5-Methyl-1,2,3,4-tetrahydroquinoline
- 8-Methoxyquinoline
Uniqueness: 8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of both methoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
8-methoxy-5-methyl-1,2,3,4-tetrahydroquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8-5-6-10(13-2)11-9(8)4-3-7-12-11/h5-6,12H,3-4,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAJTBHMPZTUNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCNC2=C(C=C1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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